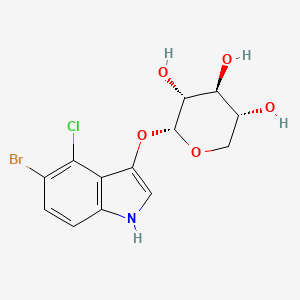

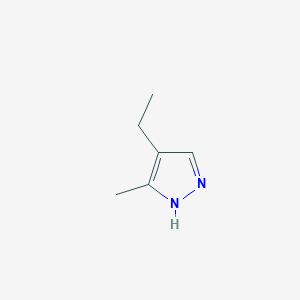

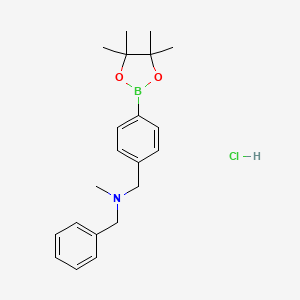

![molecular formula C17H13BN2O2 B6336244 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 2724208-18-6](/img/structure/B6336244.png)

2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CPD-Naphtho) is a small molecule compound that has emerged as a promising tool in scientific research in recent years. CPD-Naphtho has been found to have a variety of applications in the laboratory, including its use as a fluorescent probe, a photochemical agent, and an inhibitor of enzymes. Furthermore, it has been studied for its potential to induce cell death and inhibit cancer cell growth.

科学的研究の応用

Photocatalytic Degradation of Organic Dyes

This compound has been utilized in the synthesis of lanthanide complexes that exhibit significant photocatalytic activities. These activities are particularly effective in the degradation of organic dyes under visible light irradiation . For instance, a complex containing this compound demonstrated an 81.2% degradation rate for methylene blue in 370 minutes, highlighting its potential for environmental pollution control .

Luminescent Materials

Due to its structural properties, 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a candidate for developing luminescent materials. Lanthanide complexes based on this compound have shown characteristic photoluminescence, which can be applied in creating new luminescent markers and sensors .

Asymmetric Synthesis

The compound plays a crucial role in the copper-catalysed asymmetric hydroboration of alkenes. This process is used to access chiral naphthalene isosteres, which are core elements in many pharmaceuticals. The method provides a platform for constructing diverse chiral compounds with high yields and excellent enantioselectivities .

Bioisosteric Replacement

In drug discovery, bioisosteric replacement is a strategy to optimize drug structures. 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine serves as a promising isostere of naphthalene. Its analogues often exhibit better bioactivity than their all-carbon equivalents due to potential hydrogen-bond interactions with proteins .

Supramolecular Chemistry

The compound contributes to the formation of supramolecular architectures. In certain lanthanide complexes, it helps form two-dimensional layers that are connected to three-dimensional structures through hydrogen bonding and π interactions. This is significant for the development of materials with complex structural hierarchies .

Environmental Remediation

Complexes containing 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have been studied for their potential applications in environmental remediation. Their ability to adsorb and separate pollutants makes them valuable in addressing environmental pollution problems .

特性

IUPAC Name |

4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BN2O2/c21-17(22)12-7-9-13(10-8-12)18-19-14-5-1-3-11-4-2-6-15(20-18)16(11)14/h1-10,19-20H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYKKAVBNVCLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

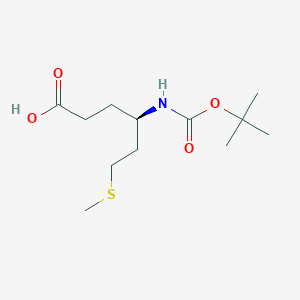

![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)

![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)

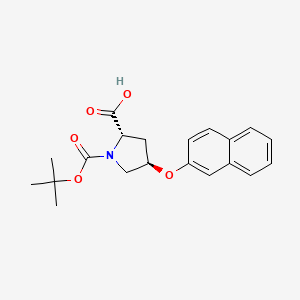

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)

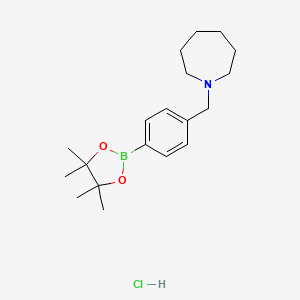

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)